1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one is a chemical compound notable for its potential applications in pharmaceuticals and organic synthesis. This compound is classified as an imidazole derivative, which is significant in medicinal chemistry due to the biological activities associated with imidazole-containing compounds. The molecular formula for this compound is with a molecular weight of approximately 232.66 g/mol.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its structure, synthesis, and properties. Its classification falls under the category of heterocyclic compounds, specifically those containing an imidazole ring, which are frequently explored for their pharmacological properties.
The synthesis of 1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one typically involves several key reactions:
The reaction conditions often require careful control of temperature and pH to favor the formation of the desired product while minimizing side reactions. Solvents such as dimethylformamide or dimethyl sulfoxide are commonly used to dissolve reactants and facilitate the reaction.
Key data points include:
InChI=1S/C11H10ClFN2O/c12-9-5-8(14)7(6-10(9)15)11(13)16-3-4-17-16/h5-6H,3H2,1-2H3
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require specific conditions such as temperature control and the use of catalysts to enhance yield and selectivity.
The mechanism of action for compounds like 1-(4-chloro-2-fluorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one is often related to their ability to interact with biological targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing biological pathways.
In pharmacological contexts, the compound may exhibit activity against specific pathogens or in modulating receptor activity, although detailed studies would be necessary to elucidate these mechanisms fully.
Key physical properties include:
Chemical properties include:
This compound has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2